molecular formula C9H19NO2 B13360992 (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol

Cat. No.: B13360992
M. Wt: 173.25 g/mol
InChI Key: NVXKEJSAMLKMJZ-IUCAKERBSA-N
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Description

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with a hydroxypropylamino group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-aminopropanol.

    Reductive Amination: Cyclohexanone undergoes reductive amination with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to obtain the (1S,2S) enantiomer.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amino group can be reduced to an alkylamine using lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: As a precursor for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol: The enantiomer of the compound with similar but distinct properties.

    Cyclohexanol: A simpler analog without the amino and hydroxypropyl groups.

    Cyclohexylamine: A related compound with an amino group but lacking the hydroxypropyl group.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(1S,2S)-2-(3-hydroxypropylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H19NO2/c11-7-3-6-10-8-4-1-2-5-9(8)12/h8-12H,1-7H2/t8-,9-/m0/s1

InChI Key

NVXKEJSAMLKMJZ-IUCAKERBSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCCCO)O

Canonical SMILES

C1CCC(C(C1)NCCCO)O

Origin of Product

United States

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